molecular formula C12H17NO2 B2709504 3-Methyl-2-[(oxan-4-yl)methoxy]pyridine CAS No. 2196212-46-9

3-Methyl-2-[(oxan-4-yl)methoxy]pyridine

Cat. No.: B2709504
CAS No.: 2196212-46-9
M. Wt: 207.273
InChI Key: RXFGLKKAYFSDFM-UHFFFAOYSA-N
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Description

3-Methyl-2-[(oxan-4-yl)methoxy]pyridine is an organic compound with a molecular formula of C11H15NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a pyridine ring substituted with a methyl group at the 3-position and an oxan-4-ylmethoxy group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(oxan-4-yl)methoxy]pyridine typically involves the reaction of 3-methylpyridine with oxan-4-ylmethanol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of oxan-4-ylmethanol attacks the 2-position of the pyridine ring, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(oxan-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-ylmethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-[(oxan-4-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(oxan-4-yl)methoxy]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxan-4-ylmethoxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the oxan-4-ylmethoxy group, resulting in different chemical and physical properties.

    3-Methylpyridine: Similar structure but without the oxan-4-ylmethoxy group.

    2-[(Oxan-4-yl)methoxy]pyridine: Similar but lacks the methyl group at the 3-position.

Uniqueness

3-Methyl-2-[(oxan-4-yl)methoxy]pyridine is unique due to the presence of both the methyl group and the oxan-4-ylmethoxy group, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-methyl-2-(oxan-4-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-3-2-6-13-12(10)15-9-11-4-7-14-8-5-11/h2-3,6,11H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFGLKKAYFSDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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